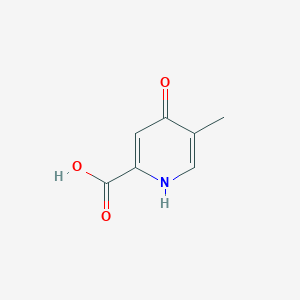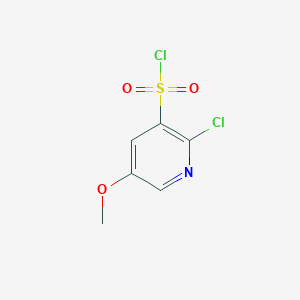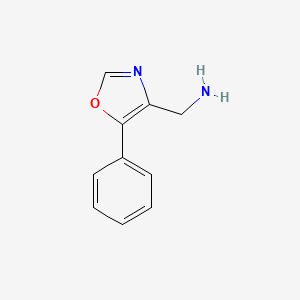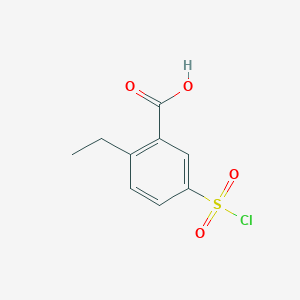![molecular formula C14H26N2O4 B1426195 Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate CAS No. 294180-26-0](/img/structure/B1426195.png)
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate
Vue d'ensemble
Description
“Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate” is a chemical compound with the CAS Number: 42116-55-2 . It has a molecular weight of 203.24 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-5-7(11)13-4/h5-6H2,1-4H3,(H,10,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a melting point of 26-28 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Organometallic Compounds in Medicinal Chemistry : The synthesis of planar chiral carboxylic acid derivatives, including tert-butyl-3-(1,2,3,4-tetrahydro-1-methyl-2-oxonaphthalen-1-yl)propanoate, is crucial in the development of organometallic compounds for medicinal chemistry. These compounds can serve as isosteric substitutes for organic drug candidates (Patra, Merz, & Metzler‐Nolte, 2012).
Synthesis of Light Stabilizers : The compound dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, synthesized from methyl acrylate and similar compounds, demonstrates the potential of using tert-butyl derivatives in creating polymeric hindered amines light stabilizers (Deng Yi, 2008).
Anticonvulsant and Antinociceptive Hybrid Molecules : Piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids have been synthesized as potential new hybrid anticonvulsants, combining chemical fragments of known antiepileptic drugs (Kamiński et al., 2016).
Specialized Synthesis Techniques
Synthesis of Complex Intermediates : The synthesis of complex intermediates like (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl)thio) propanoate, a key intermediate of the natural product Biotin, is an essential aspect of studying metabolic cycles and biosynthesis of various biological molecules (Qin et al., 2014).
Fluorescent Properties of Derivatives : The synthesis of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate, obtained through 1,3-dipolar cycloaddition, is significant for its structure and fluorescence properties, which are crucial in analytical and spectroscopic studies (Memeo, Distante, & Quadrelli, 2014).
Enantioselective Synthesis : The enantioselective synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid demonstrates the importance of tert-butyl derivatives in synthesizing stereochemically complex structures (Pajouhesh et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-5-8-16(9-6-11)10-7-12(17)19-4/h11H,5-10H2,1-4H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXOONYNOVPAIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426121.png)




![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)



